Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)-
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Overview
Description
Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)-: is an organic compound with the molecular formula C10H17N It is a derivative of pyrrolidine, where the nitrogen atom is bonded to a cyclohexene ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)- typically involves the reaction of pyrrolidine with a suitable cyclohexene derivative. One common method involves the reaction of 1-bromo-2-methylcyclohexene with pyrrolidine under heating and stirring conditions . The reaction is carried out in a suitable solvent, such as toluene, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine, 1-(1-cyclohexen-1-yl)-
- 1-Pyrrolidino-1-cyclohexene
- N-(1-Cyclohexenyl)pyrrolidine
Uniqueness
Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)- is unique due to the presence of the methyl group on the cyclohexene ring, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with molecular targets compared to similar compounds .
Properties
CAS No. |
5049-40-1 |
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Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
1-(2-methylcyclohexen-1-yl)pyrrolidine |
InChI |
InChI=1S/C11H19N/c1-10-6-2-3-7-11(10)12-8-4-5-9-12/h2-9H2,1H3 |
InChI Key |
ZQRAAMBYYKJHRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1)N2CCCC2 |
Origin of Product |
United States |
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